molecular formula C18H18F3NO2 B2842595 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide CAS No. 1421505-66-9

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide

Cat. No.: B2842595
CAS No.: 1421505-66-9
M. Wt: 337.342
InChI Key: FJIZGRHPBXPUAL-UHFFFAOYSA-N
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Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a cyclohexene carboxamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c19-18(20,21)15-9-6-10-16(13-15)24-12-5-4-11-22-17(23)14-7-2-1-3-8-14/h1-2,6,9-10,13-14H,3,7-8,11-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZGRHPBXPUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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